

A Comprehensive Technical Guide to Cyclopentylurea for Research Applications

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Compound of Interest

Compound Name: Cyclopentylurea

Cat. No.: B073516

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This guide provides an in-depth overview of **Cyclopentylurea** (CAS No. 1194-06-5), a molecule of significant interest in contemporary chemical and biomedical research. Designed for researchers, scientists, and professionals in drug development, this document details its commercial availability, synthesis, purification, and analytical characterization. Furthermore, it delves into its established and potential research applications, with a particular focus on its role as a Hepatitis C Virus (HCV) NS3 protease inhibitor.

Introduction to Cyclopentylurea: A Versatile Scaffold

Cyclopentylurea, with the molecular formula $C_6H_{12}N_2O$ and a molecular weight of 128.17 g/mol, is an organic compound featuring a cyclopentyl group appended to a urea moiety.^[1] This structural arrangement confers a unique combination of properties, including the potential for hydrogen bonding via the urea group and distinct steric and electronic characteristics imparted by the cyclopentyl ring.^[1] These features make it a valuable scaffold in medicinal chemistry and drug design.^[1] **Cyclopentylurea** typically presents as a white crystalline solid and exhibits solubility in polar organic solvents.^[1]

Commercial Availability and Procurement

For researchers seeking to acquire **Cyclopentylurea** for their studies, a number of chemical suppliers offer this compound in various purities and quantities. The following table provides a summary of some of the key commercial vendors. It is recommended to request a certificate of analysis from the supplier to verify the purity of the specific lot.

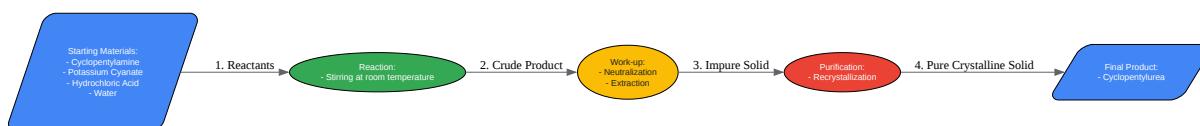
Supplier	Purity	Available Quantities
Sigma-Aldrich	95%	Inquire for details
BOC Sciences	95%	Inquire for details[2]
CymitQuimica	97%	Inquire for details[1]
Santa Cruz Biotechnology	Research Grade	Inquire for details[3]
Ambeed, Inc.	>95%	Inquire for details
Toronto Research Chemicals	Research Grade	Inquire for details

Note: Availability and purity levels are subject to change. Please consult the respective supplier's website for the most current information.

Synthesis and Purification of Cyclopentylurea

While commercially available, researchers may opt to synthesize **Cyclopentylurea** in-house for various reasons, including cost-effectiveness for large-scale needs or for the preparation of analogs. A common and straightforward method involves the reaction of cyclopentylamine with a cyanate source, such as potassium cyanate, in an acidic aqueous medium.

Synthetic Workflow Diagram



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Caption: A generalized workflow for the synthesis of **Cyclopentylurea**.

Detailed Synthesis Protocol

Materials:

- Cyclopentylamine
- Potassium cyanate (KOCN)
- Concentrated Hydrochloric Acid (HCl)
- Deionized water
- Diethyl ether or other suitable organic solvent
- Sodium bicarbonate (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Büchner funnel and filter flask
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentylamine (1.0 eq) in deionized water.
- Acidification: Slowly add concentrated hydrochloric acid (1.1 eq) to the stirring solution. The reaction is exothermic, so it is advisable to cool the flask in an ice bath during the addition.
- Addition of Cyanate: In a separate beaker, dissolve potassium cyanate (1.2 eq) in deionized water. Add this solution dropwise to the stirred cyclopentylamine hydrochloride solution at room temperature.

- Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether (3 x 50 mL).
- Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **Cyclopentylurea** as a solid.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity crystalline solid.[\[4\]](#) [\[5\]](#)

Solvent Selection: A mixed solvent system of ethanol and water is often effective for the recrystallization of ureas. The ideal solvent system is one in which the compound is soluble at elevated temperatures and sparingly soluble at room temperature.[\[4\]](#)

Procedure:

- Dissolve the crude **Cyclopentylurea** in a minimal amount of hot ethanol.
- Slowly add hot water to the solution until a slight turbidity persists.
- If the solution becomes too cloudy, add a small amount of hot ethanol until it becomes clear again.
- Allow the solution to cool slowly to room temperature.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol/water mixture.

- Dry the crystals under vacuum to obtain pure **Cyclopentylurea**.

Analytical Characterization

To ensure the identity and purity of the synthesized or purchased **Cyclopentylurea**, a combination of analytical techniques should be employed.

Spectroscopic Data

Technique	Expected Observations
¹ H NMR	Signals corresponding to the protons on the cyclopentyl ring and the NH and NH ₂ protons of the urea moiety. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.
¹³ C NMR	Resonances for the carbon atoms of the cyclopentyl ring and the carbonyl carbon of the urea group.
FTIR	Characteristic absorption bands for N-H stretching (around 3200-3400 cm ⁻¹), C=O stretching of the urea (around 1650 cm ⁻¹), and C-H stretching of the cyclopentyl group (around 2800-3000 cm ⁻¹). ^[6]
Mass Spec.	The molecular ion peak [M] ⁺ or [M+H] ⁺ corresponding to the molecular weight of Cyclopentylurea (128.17). Fragmentation patterns will be consistent with the structure. ^[7] ^[8]

Physicochemical Properties

Property	Value
CAS Number	1194-06-5[9]
Molecular Formula	C ₆ H ₁₂ N ₂ O[9]
Molecular Weight	128.17 g/mol [9]
Appearance	White crystalline solid[1]
Boiling Point	220.3°C at 760 mmHg[2]
Melting Point	Literature values may vary, experimental determination is recommended.
Solubility	Soluble in polar organic solvents.[1]

Research Applications of Cyclopentylurea

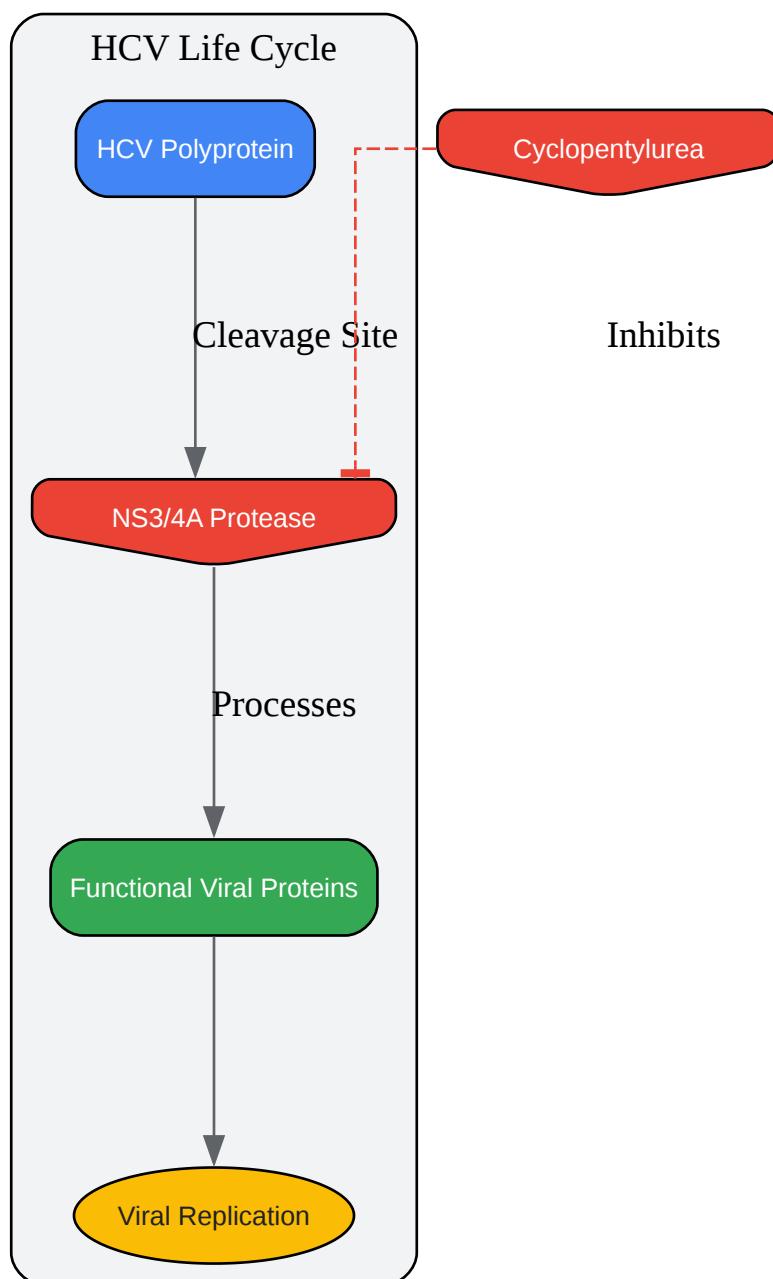
Cyclopentylurea has emerged as a compound of interest primarily in the field of antiviral drug discovery.

Inhibition of Hepatitis C Virus (HCV) NS3 Protease

The most prominent research application of **Cyclopentylurea** is its role as an inhibitor of the HCV NS3 protease.[1][10] The NS3/4A serine protease is essential for the replication of the hepatitis C virus, as it is responsible for cleaving the viral polyprotein into functional non-structural proteins.[11][12] By inhibiting this enzyme, the viral life cycle is disrupted.

Mechanism of Action

Urea-based inhibitors are known to interact with the active site of the NS3 protease. The urea moiety can form a network of hydrogen bonds with key residues in the enzyme's active site, leading to potent inhibition. The cyclopentyl group likely occupies a hydrophobic pocket within the active site, contributing to the binding affinity.



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Caption: Inhibition of HCV replication by **Cyclopentylurea** via NS3 protease.

The binding of **Cyclopentylurea** to the active site of the NS3 protease blocks its catalytic activity, thereby preventing the maturation of viral proteins and halting viral replication.[\[1\]](#)[\[10\]](#)

Other Potential Applications

Beyond its antiviral activity, some studies suggest that **Cyclopentylurea** may possess anti-cancer properties by inhibiting protein synthesis in tumor cells and inducing apoptosis.[\[10\]](#) Additionally, there is evidence to suggest it may induce insulin resistance, a factor to be considered in its potential therapeutic applications.[\[10\]](#) These areas, however, require further investigation to be fully substantiated.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **Cyclopentylurea**. It is recommended to consult the Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General safety practices include:

- Working in a well-ventilated fume hood.
- Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoiding inhalation of dust and contact with skin and eyes.
- In case of contact, wash the affected area thoroughly with water.

Conclusion

Cyclopentylurea is a commercially available and synthetically accessible compound with significant potential in biomedical research, particularly as an inhibitor of the HCV NS3 protease. This guide has provided a comprehensive overview of its procurement, synthesis, purification, and analytical characterization, along with insights into its mechanism of action and other potential applications. By following the detailed protocols and understanding the scientific principles outlined herein, researchers can confidently and effectively utilize **Cyclopentylurea** in their scientific endeavors.

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